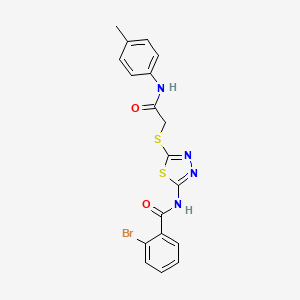

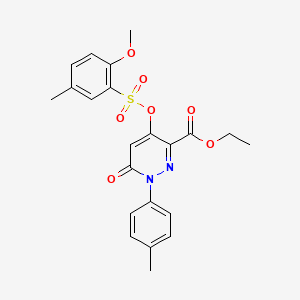

2-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

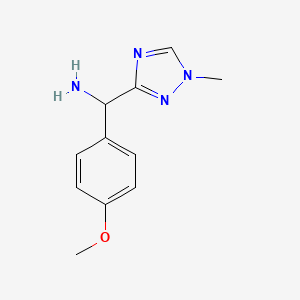

The compound "2-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide" is a derivative of benzamide with potential biological activity. Benzamide derivatives are known to possess a wide range of biological properties, including anticancer activity. The presence of a thiadiazole scaffold within the structure is significant, as thiadiazole and its derivatives are associated with various pharmacological activities .

Synthesis Analysis

The synthesis of benzamide derivatives with thiadiazole scaffolds can be performed using microwave-assisted, solvent-free methods, which are considered to be more environmentally friendly and efficient compared to traditional synthesis methods. In one study, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, and their structures were confirmed using IR, NMR, mass spectral study, and elemental analysis . Another approach involves a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, which yields N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives with high efficiency .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety coupled with a thiadiazole scaffold. The structural confirmation is typically achieved through various spectroscopic techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. These techniques provide detailed information about the molecular framework and the substitution patterns on the thiadiazole ring .

Chemical Reactions Analysis

Benzamide derivatives with thiadiazole scaffolds can undergo various chemical reactions, depending on the functional groups present in the molecule. For instance, Schiff's bases containing a thiadiazole scaffold can be synthesized by reacting with appropriate pharmacophores. The reactivity of these compounds can be further modified by introducing different substituents, which can influence their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The synthesized compounds are often evaluated for their drug-like behavior using computational tools to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These predictions are crucial for assessing the potential of these compounds as oral drugs .

Biological Activity and Case Studies

Benzamide derivatives with a thiadiazole scaffold have been evaluated for their in vitro anticancer activity against various human cancer cell lines. Compounds from the synthesized series have shown promising anticancer activity, with some exhibiting GI50 values comparable to the standard drug Adriamycin. Molecular docking studies are performed to predict the probable mechanism of action, and the most promising anticancer agents from the series have been identified . Although the specific compound "this compound" has not been explicitly mentioned in the provided papers, the general findings suggest that similar compounds could also exhibit significant biological activity.

Scientific Research Applications

Antitumor and Antioxidant Applications

Compounds derived from 1,3,4-thiadiazoles, including structures similar to the compound , have been synthesized and evaluated for their potential as antitumor and antioxidant agents. These compounds were obtained through reactions with α,β-unsaturated carbonyl compounds, heterocyclic and/or aromatic aldehyde, and thioglycolic acid, leading to a range of derivatives, including benzamides, bis-pyrazole derivatives, and thiazolidinones. Such compounds have shown promising results in antitumor activity evaluations (Hamama et al., 2013).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, synthesized and explored for their nematocidal activities, demonstrated significant potential against Bursaphelenchus xylophilus. These compounds, including derivatives similar to the specified chemical, exhibited higher mortality rates compared to commercial nematicides, indicating their value as lead compounds for the development of new nematicides (Liu et al., 2022).

Antimicrobial and Anthelmintic Activities

Derivatives of thiadiazoles have also been synthesized and tested for their antibacterial, antifungal, and anthelmintic activities. These studies have extended the range of potential applications of thiadiazole derivatives, including those similar to the compound of interest, in addressing various microbial and parasitic infections (Srivastava et al., 2005).

Corrosion Inhibition

Further extending its application spectrum, thiadiazole derivatives have been identified as effective corrosion inhibitors for carbon steel in chloride solutions. These derivatives, including structures akin to the target compound, have demonstrated their efficacy in protecting metal surfaces from corrosion, potentially offering new solutions for industrial corrosion protection (Heakal et al., 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-bromo-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4O2S2/c1-11-6-8-12(9-7-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXXDTJEQFSJMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2507153.png)

![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide](/img/structure/B2507159.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2507167.png)

![3-Methylsulfanyl-1-azaspiro[4.4]nonane](/img/structure/B2507169.png)

![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/no-structure.png)